molecular formula C19H17NO2 B14420310 Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate CAS No. 86051-61-8

Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate

Cat. No.: B14420310
CAS No.: 86051-61-8
M. Wt: 291.3 g/mol
InChI Key: RNBXOSTWUNIZNY-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate is a chemical compound with the molecular formula C19H17NO2 It belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), is a notable method . Another method involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of PhI and Oxone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate can be compared with other benzazepine derivatives and similar heterocyclic compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in organic and medicinal chemistry.

Properties

CAS No.

86051-61-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 2-phenyl-1H-3-benzazepine-4-carboxylate

InChI

InChI=1S/C19H17NO2/c1-2-22-19(21)18-13-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3

InChI Key

RNBXOSTWUNIZNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2CC(=N1)C3=CC=CC=C3

Origin of Product

United States

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